Yuheinoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Yuheinoside from plant sources typically involves the use of chromatographic techniques. The process begins with the extraction of dried or fresh plant material using solvents such as ethanol or methanol . The crude extract is then subjected to various chromatographic methods, including thin-layer chromatography, column chromatography, and high-performance liquid chromatography, to isolate this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes the use of advanced chromatographic techniques to ensure high purity and yield. The plant material is first dried and powdered, followed by extraction using solvents. The extract is then concentrated and purified using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Yuheinoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Yuheinoside has a wide range of scientific research applications due to its diverse biological activities. It is used in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of iridoid glucosides in various chemical reactions .
Biology: In biology, this compound is investigated for its role in plant defense mechanisms. It is known to have antimicrobial and antioxidant properties, making it a valuable compound for studying plant-pathogen interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its unique properties make it a valuable ingredient in various formulations .
Mechanism of Action
The mechanism of action of Yuheinoside involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Yuheinoside is compared with other iridoid glucosides such as bartsioside and boschnaloside . While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and biological activities .
List of Similar Compounds:- Bartsioside
- Boschnaloside
- Aucubin
- Catalpol
- Harpagide
These compounds are also iridoid glucosides and share similar properties with this compound .
Properties
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72396-01-1 | |
Record name | Plantarenaloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLANTARENALOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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